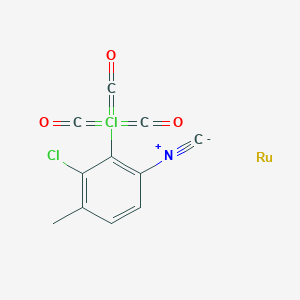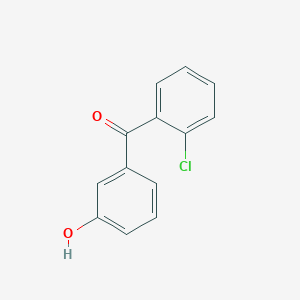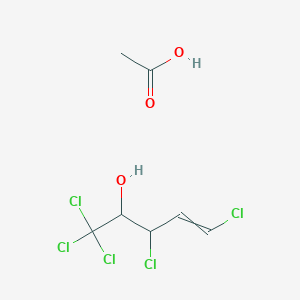
2,2'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is a complex organic compound characterized by its unique structure, which includes hydrazine and diazaborolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-dimethyl-1,3,2-diazaborolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) involves its interaction with molecular targets through its hydrazine and diazaborolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2’-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is unique due to its specific combination of hydrazine and diazaborolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
62567-26-4 |
|---|---|
分子式 |
C10H26B2N6 |
分子量 |
252.0 g/mol |
IUPAC名 |
1,1-bis(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C10H26B2N6/c1-13(2)18(11-14(3)7-8-15(11)4)12-16(5)9-10-17(12)6/h7-10H2,1-6H3 |
InChIキー |
FJWUGGLSYBXHFD-UHFFFAOYSA-N |
正規SMILES |
B1(N(CCN1C)C)N(B2N(CCN2C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)


![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)


![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
